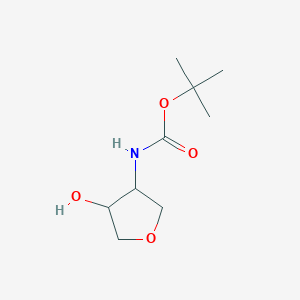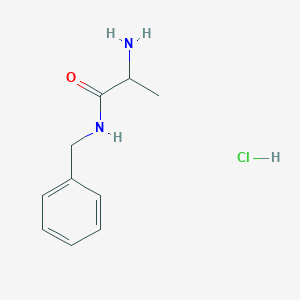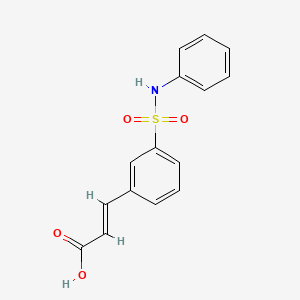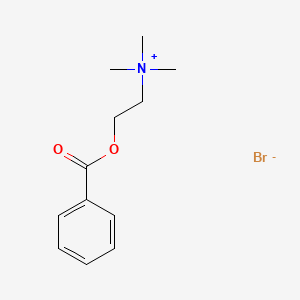![molecular formula C9H11FOS B1290235 Ethanol, 2-[[(2-fluorophenyl)methyl]thio]- CAS No. 89040-05-1](/img/structure/B1290235.png)
Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities, such as the presence of a fluorophenyl group, a thioether linkage, and an ethanol moiety. These structural features are common in a range of compounds with diverse applications in material science, pharmaceuticals, and as fragrance ingredients .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with a fluorophenyl compound. For example, the synthesis of 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one, which shares the fluorophenyl and thioether components with our compound of interest, includes heating with dry ethanol and orthophosphoric acid, followed by extraction and purification steps . Similarly, the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol demonstrates the complexity and specificity required to obtain enantiomerically pure compounds .
Molecular Structure Analysis
The molecular structures of compounds with fluorophenyl groups and thioether linkages are often determined using X-ray crystallography. For instance, the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was elucidated using this technique, revealing the arrangement of the fluorophenyl and thioether groups within the molecule . The crystal structure of another related compound, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate, was also determined, highlighting the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure .
Chemical Reactions Analysis
The papers do not provide specific reactions for "Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-", but they do discuss the reactivity of similar compounds. For example, substituted thiophenes, which may be structurally related to our compound of interest, exhibit a wide range of biological activities and are used in various chemical reactions due to their diverse applications . The metabolic formation of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol from its parent drug in rats suggests that compounds with these structural motifs can undergo biotransformation, leading to metabolites with significant biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-" can be inferred from the literature. Aryl alkyl alcohols, for instance, are a diverse class of fragrance ingredients with varying physical properties depending on their specific structure . The solubility, crystallinity, and stability of these compounds are often characterized to understand their potential applications. The biotransformation-mediated synthesis of enantiomerically pure forms of related compounds also highlights the importance of chirality in determining the physical and chemical properties of these molecules .
Applications De Recherche Scientifique
Material Science and Pharmaceutical Applications
Synthesis and Structural Analysis : Thiophene derivatives, including those with fluorophenyl groups, have been synthesized and structurally analyzed, highlighting their importance in material science and pharmaceuticals. These compounds exhibit a broad spectrum of biological activities and are utilized in organic electronics and solar cells (S. Nagaraju et al., 2018). The crystal structures of certain fluorophenyl ethanol derivatives have been determined, revealing insights into their molecular conformations and potential for forming intermolecular hydrogen bonds, which could influence their applications in drug design (M. Percino et al., 2008).
Enantioselective Synthesis : The enantioselective synthesis of fluorophenyl ethanol is significant in the pharmaceutical industry, where such compounds serve as intermediates in the development of drugs for various conditions, including HIV infection and Alzheimer's disease. Bioreduction techniques using specific biocatalysts have been employed to achieve high yields and enantiomeric purity (ChemChemTech, 2022).
Chemical Synthesis and Catalytic Activities
Protective Groups in Peptide Synthesis : Research has developed new base-labile amino-protective groups derived from modifications of 2-(methylsulphonyl)ethanol. These groups exhibit higher sensitivity to base and are suitable for peptide synthesis, offering advantages in terms of stability and elimination products (C. G. J. Verhart & G. I. Tesser, 2010).
Laser-Induced Fluorescence Spectroscopy : The study of vibronically-resolved electronic spectra of jet-cooled 2-(p-fluorophenyl)ethanol reveals distinct conformers, aiding in the understanding of molecular behavior that could impact the design of fluorescence-based chemical sensors (S. S. Panja et al., 2005).
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to provide a detailed explanation of its mode of action. Like many organic compounds, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The specific biochemical pathways affected by 2-((2-Fluorobenzyl)thio)ethanol are currently unknown due to the lack of research on this compound .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of 2-((2-fluorobenzyl)thio)ethanol are currently unknown .
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUBADSCVLMAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603564 |
Source


|
| Record name | 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Fluorobenzyl)thio)ethanol | |
CAS RN |
89040-05-1 |
Source


|
| Record name | 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


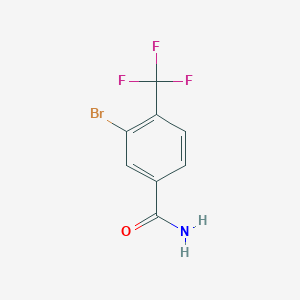
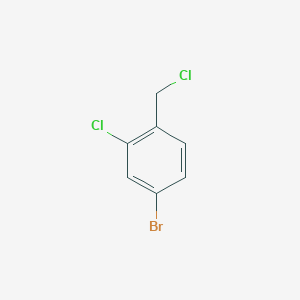
![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)



